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molecular formula C14H14N2O2 B8387655 4-Benzyl-1-prop-2-ynyl-piperazine-2,6-dione

4-Benzyl-1-prop-2-ynyl-piperazine-2,6-dione

Cat. No. B8387655
M. Wt: 242.27 g/mol
InChI Key: IONXGPFGDOCJSV-UHFFFAOYSA-N
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Patent
US07820818B2

Procedure details

To a suspension of N-benzyliminodiacetic acid (10 mmol) in THF (30 ml), 1,1′-carbonyldiimidazole (22 mmol) is added with stirring. The reaction mixture is refluxed with stirring for 15 minutes. Propargylamine (10 mmol) is added and then reaction mixture is stirred at 90° C. for 1 day. The organic solvent is evaporated and then the residue is dissolved in AcOEt. The organic layer is washed with 2×100 ml 0.1N HCl and then dried over sodium sulfate. The solvent is concentrated under vacuum. The purification of the residue by silica gel column chromatography affords 1.5 g of title compound in 62% yield. Rf=0.24 (n-hexane:AcOEt=3:1)
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:13][C:14]([OH:16])=O)[CH2:9][C:10]([OH:12])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH2:29]([NH2:32])[C:30]#[CH:31]>C1COCC1>[CH2:1]([N:8]1[CH2:9][C:10](=[O:12])[N:32]([CH2:29][C:30]#[CH:31])[C:14](=[O:16])[CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(=O)O)CC(=O)O
Name
Quantity
22 mmol
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C#C)N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed
STIRRING
Type
STIRRING
Details
with stirring for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
reaction mixture
STIRRING
Type
STIRRING
Details
is stirred at 90° C. for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The organic solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in AcOEt
WASH
Type
WASH
Details
The organic layer is washed with 2×100 ml 0.1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The purification of the residue by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(N(C(C1)=O)CC#C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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